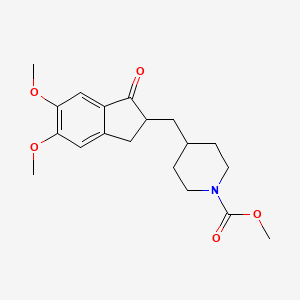

Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate

Description

Table 1: Summary of Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅NO₅ |

| Molecular Weight | 347.41 g/mol |

| Exact Mass | 347.17327290 g/mol |

| CAS Registry Number | 192701-59-0 |

| SMILES | COC(=O)N1CCC(CC2CC3=CC(OC)=C(OC)C=C3C2=O)CC1 |

| InChIKey | WRZOOPVTTSTZQW-UHFFFAOYSA-N |

Properties

IUPAC Name |

methyl 4-[(5,6-dimethoxy-3-oxo-1,2-dihydroinden-2-yl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO5/c1-23-16-10-13-9-14(18(21)15(13)11-17(16)24-2)8-12-4-6-20(7-5-12)19(22)25-3/h10-12,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZOOPVTTSTZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454459 | |

| Record name | Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192701-59-0 | |

| Record name | Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through the following key stages:

- Formation of the indenone intermediate : Starting from substituted phenylpropanoic acids or dimethoxyindanone derivatives, the indenone ring system is constructed via cyclization or oxidation reactions.

- Preparation of the piperidine moiety : The piperidine ring is functionalized, often protected as a Boc (tert-butoxycarbonyl) derivative, and converted into reactive intermediates such as aldehydes or carboxylates.

- Coupling the indenone and piperidine units : Through aldol condensation or reductive amination, the indenone and piperidine fragments are linked, followed by deprotection and final modifications to yield the methyl ester.

Detailed Preparation Steps and Conditions

Based on diverse research findings and synthetic literature, the following detailed method outlines the preparation:

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization to 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | 3-(3,4-dimethoxyphenyl)propanoic acid, p-toluenesulfonic acid, P2O5, 120 °C, 35 min | ~87 | Efficient formation of indenone core by acid-catalyzed cyclization |

| 2 | Swern oxidation of N-Boc-4-piperidinemethanol to Boc-piperidine-4-carboxaldehyde | Oxalyl chloride, DMSO, triethylamine, CH2Cl2, -78 °C to rt | 84 | Mild oxidation to aldehyde, crucial for condensation |

| 3 | Aldol condensation of Boc-piperidine-4-carboxaldehyde with indenone | NaH, THF, rt, 2 h | 84 | Formation of key intermediate with conjugated system |

| 4 | Catalytic hydrogenation of aldol adduct | H2 (1 atm), Pd-C (10%), THF, rt, 20 min | 91 | Reductive step to saturate double bonds, avoid over-reduction |

| 5 | Boc deprotection | Acidic aqueous media (e.g., HCl 3 M), rt | Quantitative | Removal of protecting group for further functionalization |

| 6 | Coupling with methyl piperidine-1-carboxylate moiety | Benzotriazol-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate (PyBOP), DIPEA, CH2Cl2, rt, 20 h | 74 | Amide bond formation to finalize target compound |

This sequence is adapted from a synthesis reported in the Journal of the Brazilian Chemical Society and RSC Advances, reflecting optimized conditions for high yield and purity.

Alternative Synthetic Routes

An alternative approach involves:

- Starting from tert-butyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)piperidine-1-carboxylate as a key intermediate.

- Subsequent reduction with dihydrodiphenylsilane catalyzed by Pd(PPh3)4 in chloroform.

- Followed by acid-mediated Boc deprotection and oxidation steps to achieve the final product.

This method emphasizes selective reduction and oxidation steps to control the indenone ring saturation and functional group transformations.

Reaction Scheme Summary

| Intermediate | Description | Key Reagents | Yield (%) |

|---|---|---|---|

| 5,6-Dimethoxyindanone | Indenone core precursor | p-Toluenesulfonic acid, P2O5 | ~87 |

| Boc-piperidine-4-carboxaldehyde | Piperidine aldehyde intermediate | Swern oxidation reagents | 84 |

| Aldol adduct | Condensation product | NaH, THF | 84 |

| Reduced adduct | Hydrogenated intermediate | Pd-C, H2 | 91 |

| Deprotected amine | After Boc removal | Acidic aqueous media | Quantitative |

| Final ester | Target methyl ester | PyBOP, DIPEA | 74 |

Analytical and Purification Notes

- Purification is typically achieved by column chromatography using ethyl acetate/methanol mixtures.

- Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry (ESI-MS) to confirm structure and purity.

- Reaction monitoring by TLC and HPLC is recommended to avoid over-reduction or side reactions, particularly during hydrogenation and deprotection steps.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C19H25NO5 |

| Molecular Weight | 347.4 g/mol |

| CAS Number | 192701-59-0 |

| Key Functional Groups | Piperidine ring, indenone moiety, methyl ester |

| Common Protecting Group | Boc (tert-butoxycarbonyl) |

| Typical Solvents | THF, CH2Cl2, EtOAc, CHCl3 |

| Catalysts | Pd-C, Pd(PPh3)4 |

| Typical Temperature Range | -78 °C to reflux (varies by step) |

| Reaction Times | 20 min to 24 h depending on step |

Chemical Reactions Analysis

Hydrogenation of Intermediate Double Bonds

Post-aldol intermediates often contain exocyclic double bonds, which are reduced via catalytic hydrogenation.

-

Catalytic Hydrogenation : A mixture of the aldol product, dihydrodiphenylsilane, ZnCl₂, and Pd(PPh₃)₄ in CHCl₃ at room temperature for 24 hours achieves full reduction.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (0.015 equiv.) |

| Reducing Agent | Dihydrodiphenylsilane (1.8 equiv.) |

| Solvent | CHCl₃ |

| Time | 24 hours |

Esterification and Protecting Group Manipulation

The methyl ester group is introduced either early in the synthesis or via post-functionalization.

-

Boc Deprotection : tert-Butyl esters (e.g., in intermediates like tert-butyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)piperidine-1-carboxylate) are cleaved using trifluoroacetic acid (TFA) in CH₂Cl₂.

-

Methyl Ester Formation : Direct esterification of the piperidine nitrogen with methyl chloroformate or similar reagents under basic conditions.

Indanone Ketone

The 1-oxo group participates in aldol condensations during synthesis but remains inert in the final compound under standard conditions.

Comparative Synthetic Routes

The table below contrasts methods from different studies:

| Study | Key Reaction | Conditions | Yield |

|---|---|---|---|

| RSC Advances | Hydrogenation | Pd(PPh₃)₄, CHCl₃, rt | 85% |

| SciELO | Aldol Condensation | NaOH, TBAB, CH₂Cl₂, 50°C | 63% |

| ACS Omega | Aza-Michael Addition | THF/HCl (1:1), 45°C | 72% |

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its biological applications include potential use as a pharmacophore in drug discovery, given its structural similarity to biologically active indanone derivatives.

Medicine: The compound's potential medicinal applications are vast, ranging from anti-inflammatory and antioxidant properties to potential anticancer activities. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate can be used as a building block for the synthesis of advanced materials and chemicals.

Mechanism of Action

The mechanism by which Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

- Structural-Activity Relationships (SAR) : The methyl ester group in the target compound provides moderate AChE inhibition but limits penetration across the blood-brain barrier (BBB). Replacement with polar groups (e.g., N-oxide) improves solubility but reduces BBB permeability, while quaternary ammonium derivatives enhance P-gp interaction .

- Synthetic Optimization: Palladium-catalyzed methods (e.g., Xantphos/Pd(OAc)₂) yield higher purity for indanone derivatives compared to traditional peptide coupling .

- Therapeutic Potential: Analogues like compound 12 (IC₅₀ <10 nM) are promising anti-Alzheimer candidates, though further pharmacokinetic studies are needed .

Biological Activity

Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial applications. This article reviews the biological activity of this compound, supported by relevant data tables and findings from various studies.

The compound has the following chemical characteristics:

- Molecular Formula : C_{31}H_{36}BrNO_{3}

- Molecular Weight : 550.53 g/mol

- CAS Number : 844694-85-5

- IUPAC Name : 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)-1,1-bis((phenyl-d5)methyl-d2)piperidin-1-ium bromide

The biological activity of this compound primarily revolves around its interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibitors of AChE are often explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that derivatives of piperidine, including our compound of interest, exhibit potent AChE inhibitory activity.

Case Study: AChE Inhibition

A significant study found that similar piperidine derivatives demonstrated IC50 values as low as 5.7 nM against AChE, indicating strong inhibitory effects . The structure–activity relationship (SAR) analysis revealed that modifications to the piperidine ring can enhance or diminish this inhibitory action.

Antimicrobial Activity

In addition to its neuropharmacological implications, this compound has been investigated for its antimicrobial properties. Research indicates that certain piperidine derivatives possess both antibacterial and antifungal activities.

Antibacterial and Antifungal Studies

A comprehensive evaluation of various piperidine derivatives revealed that they exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably:

- MIC Values : The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

| Compound C | C. albicans | 0.0048 |

The presence of electron-donating and electron-withdrawing groups on the piperidine ring significantly influenced the antimicrobial efficacy .

Structure–Activity Relationship (SAR)

The SAR studies conducted on similar compounds have provided insights into how structural modifications can impact biological activity. For instance:

- Substituents on the Piperidine Ring : Variations in substituents have been shown to modulate both AChE inhibition and antimicrobial activity.

- Indenyl Moiety Influence : The incorporation of the indenyl structure enhances binding affinity to target enzymes, thereby increasing potency.

Q & A

Basic: What are the key synthetic routes for Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate?

Answer:

- Core Strategy : The synthesis typically involves coupling a functionalized indanone moiety with a piperidine-carboxylate derivative. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-((5,6-dimethoxy-1H-inden-2-yl)methyl)piperidine-1-carboxylate) are synthesized via nucleophilic substitution or reductive amination, followed by deprotection and esterification .

- Optimization : Reaction conditions (e.g., solvent polarity, temperature) significantly impact yields. Screening using an Aryl Halide Chemistry Informer Library (as in Merck’s approach) can identify optimal catalysts and reduce side reactions .

- Characterization : Confirm intermediates via LC-MS and NMR (¹H/¹³C) to ensure regioselective formation of the indenyl-piperidine bond .

Basic: How to characterize the compound’s purity and structural integrity?

Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: methanol/buffer, pH 4.6) to assess purity (>98% by area normalization) .

- Spectroscopy :

- NMR : Key signals include the methoxy protons (δ 3.8–4.0 ppm), piperidine methylene (δ 2.5–3.2 ppm), and indenone carbonyl (δ 170–175 ppm in ¹³C) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine ring conformation) using single-crystal diffraction, as demonstrated for similar tetrahydro-pyridine derivatives .

Advanced: How to address contradictions in reaction yields reported across literature?

Answer:

- Root Cause Analysis : Discrepancies often arise from subtle differences in reaction conditions (e.g., moisture sensitivity of intermediates, catalyst lot variability). For example, tert-butyl-protected precursors may degrade if stored improperly, leading to inconsistent yields .

- Methodology :

- Control Experiments : Replicate reactions under inert atmospheres (argon/glovebox) to isolate moisture/oxygen effects.

- Informer Libraries : Compare outcomes across diverse substrates (e.g., pyridyl vs. benzyl analogs) to identify functional group incompatibilities .

- Statistical Design : Use DoE (Design of Experiments) to quantify interactions between variables (e.g., temperature, stoichiometry) .

Advanced: What computational tools are effective for elucidating the compound’s reaction mechanisms?

Answer:

- Quantum Chemistry : Apply density functional theory (DFT) to model transition states (e.g., indenone-piperidine coupling) and identify rate-limiting steps. Tools like Gaussian or ORCA are standard .

- Reaction Path Search : Use automated software (e.g., GRRM) to explore alternative pathways and predict byproducts. For example, competing N- vs. O-alkylation in piperidine derivatives can be computationally validated .

- AI Integration : Implement machine learning (e.g., COMSOL Multiphysics with AI modules) to optimize reaction parameters (e.g., solvent selection) and predict yields .

Advanced: How does structural modification of the indenone or piperidine moiety impact bioactivity?

Answer:

- Comparative Studies : Replace the 5,6-dimethoxy groups with halogens (e.g., fluoro, chloro) to assess electronic effects on receptor binding. Analogues like 5,6-difluoro-indenone show altered pharmacokinetics due to increased lipophilicity .

- Piperidine Substitution : Introduce bulkier groups (e.g., benzyl instead of methyl) at the piperidine nitrogen to evaluate steric effects on target engagement. Crystallographic data from related compounds (e.g., benzyl 4-oxo-2-propylpiperidine-1-carboxylate) guide rational design .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Stability : The ester group is prone to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous DMSO or under nitrogen to prevent degradation .

- Handling : Avoid prolonged exposure to light (indenone moiety is photosensitive). Use amber vials for long-term storage .

Advanced: How to validate the compound’s role in complex multi-step syntheses (e.g., drug intermediates)?

Answer:

- Scalability : Test gram-scale synthesis using flow chemistry (e.g., packed-bed reactors) to minimize purification steps. Monitor reaction progression in real-time via in-line IR spectroscopy .

- Cross-Coupling Compatibility : Screen Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to assess tolerance of the indenone-piperidine scaffold. For example, brominated analogs (e.g., 3-bromo-8-chloro derivatives) show reactivity in cross-coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.